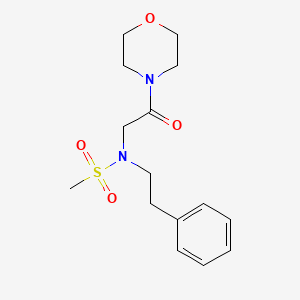
3-(2-phenylethyl)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-phenylethyl)pentanedioic acid, also known as phenylpiracetam, is a nootropic drug that is widely used for cognitive enhancement and memory improvement. It was first synthesized in 1983 by a team of Russian scientists led by Valentina Ivanovna Akhapkina. Phenylpiracetam is a derivative of piracetam, a well-known nootropic drug that was discovered in the 1960s.
Mecanismo De Acción
The exact mechanism of action of 3-(2-phenylethyl)pentanedioic acidtam is not fully understood. However, it is believed to work by increasing the activity of certain neurotransmitters in the brain, such as acetylcholine and dopamine. This leads to improved communication between neurons and enhanced cognitive function.
Biochemical and Physiological Effects:
Phenylpiracetam has been shown to have a number of biochemical and physiological effects. It increases the production of ATP, a molecule that provides energy to cells. It also increases the levels of certain enzymes in the brain, such as choline acetyltransferase and tyrosine hydroxylase. These enzymes are involved in the synthesis of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenylpiracetam has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-established mechanism of action. However, it also has some limitations. For example, it is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which means that its effects may not last very long.
Direcciones Futuras
There are several potential future directions for research on 3-(2-phenylethyl)pentanedioic acidtam. One area of interest is its potential use in treating cognitive disorders, such as Alzheimer's disease. Another area of interest is its potential use as a performance-enhancing drug in sports. However, more research is needed to fully understand the effects and potential uses of 3-(2-phenylethyl)pentanedioic acidtam.
Métodos De Síntesis
Phenylpiracetam can be synthesized by reacting piracetam with phenylacetic acid. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Phenylpiracetam has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory, learning, and attention in both animals and humans. In one study, rats that were given 3-(2-phenylethyl)pentanedioic acidtam showed improved performance in a maze test compared to control rats. In another study, healthy human volunteers who took 3-(2-phenylethyl)pentanedioic acidtam showed improved cognitive performance in a battery of tests.
Propiedades
IUPAC Name |
3-(2-phenylethyl)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-12(15)8-11(9-13(16)17)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQNNFUGBYCTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-ethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5738430.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-ethyl-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5738434.png)




![7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)

![2-(4-chlorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5738474.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)


